METHYL 4-({1-[4-(AMINOCARBONYL)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}OXY)BENZOATE
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Overview
Description
METHYL 4-({1-[4-(AMINOCARBONYL)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}OXY)BENZOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoate ester linked to a tetrazole ring, which is further connected to an aminocarbonyl-substituted phenyl group. The presence of these functional groups makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of METHYL 4-({1-[4-(AMINOCARBONYL)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}OXY)BENZOATE typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the Aminocarbonyl Group:
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
METHYL 4-({1-[4-(AMINOCARBONYL)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}OXY)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 4-({1-[4-(AMINOCARBONYL)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}OXY)BENZOATE has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-({1-[4-(AMINOCARBONYL)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}OXY)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
METHYL 4-({1-[4-(AMINOCARBONYL)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}OXY)BENZOATE can be compared with other similar compounds, such as:
This compound: Similar in structure but may differ in functional groups or substituents.
BENZOATE DERIVATIVES: Compounds with similar benzoate ester structures but different substituents on the aromatic ring.
TETRAZOLE-CONTAINING COMPOUNDS: Compounds featuring the tetrazole ring, which may have different substituents or functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[1-(4-carbamoylphenyl)tetrazol-5-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c1-24-15(23)11-4-8-13(9-5-11)25-16-18-19-20-21(16)12-6-2-10(3-7-12)14(17)22/h2-9H,1H3,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVTYWCGTOLIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NN=NN2C3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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